2-Methyl-2-sulfanylpropan-1-ol
CAS No.: 73303-88-5
Cat. No.: VC21212038
Molecular Formula: C4H10OS
Molecular Weight: 106.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73303-88-5 |
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Molecular Formula | C4H10OS |
Molecular Weight | 106.19 g/mol |
IUPAC Name | 2-methyl-2-sulfanylpropan-1-ol |
Standard InChI | InChI=1S/C4H10OS/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 |
Standard InChI Key | DNROCZZBRJKCNN-UHFFFAOYSA-N |
SMILES | CC(C)(CO)S |
Canonical SMILES | CC(C)(CO)S |
Introduction
2-Methyl-2-sulfanylpropan-1-ol, also known as 2-mercapto-2-methylpropan-1-ol, is an organic compound with the chemical formula C₄H₁₀OS. It is part of a broader class of compounds known as thiols, which are characterized by the presence of a sulfanyl group (-SH) attached to a carbon atom. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique chemical properties and potential applications.
Synthesis Methods
2-Methyl-2-sulfanylpropan-1-ol can be synthesized through several methods:
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Reaction of 2-Methylpropene with Hydrogen Sulfide: This involves the reaction of 2-methylpropene with hydrogen sulfide in the presence of a catalyst, followed by hydrolysis to yield the desired product.
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Reaction of 2-Methyl-2-chloropropanol with Sodium Hydrosulfide: This method involves the reaction of 2-methyl-2-chloropropanol with sodium hydrosulfide under controlled conditions to produce 2-methyl-2-sulfanylpropan-1-ol.
These methods are adaptable for both laboratory and industrial-scale production, with conditions optimized to ensure high yield and purity of the product.
Chemical Reactions and Applications
2-Methyl-2-sulfanylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
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Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
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Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
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Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions using reagents like alkyl halides and bases.
Applications
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Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
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Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its thiol group.
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Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Safety and Handling
2-Methyl-2-sulfanylpropan-1-ol is classified with hazard statements H302, H312, H315, H319, H332, and H335, indicating it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in sealed containers at low temperatures to maintain stability and handled with appropriate precautions .
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